Home > Products > Screening Compounds P121709 > Sucunamostat hydrochloride
Sucunamostat hydrochloride -

Sucunamostat hydrochloride

Catalog Number: EVT-10986364
CAS Number:
Molecular Formula: C22H23ClN4O8
Molecular Weight: 506.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Sucunamostat hydrochloride, also known as SCO-792 hydrochloride, is a synthetic compound primarily studied for its potential therapeutic applications. It belongs to a class of compounds known as small molecule inhibitors, specifically targeting certain enzymes involved in various biological processes. The compound's chemical formula is C22H22N4O8C_{22}H_{22}N_{4}O_{8}, with a molecular weight of 446.43 g/mol. Sucunamostat hydrochloride has garnered attention in the field of medicinal chemistry due to its unique structural features and biological activities.

Source

Sucunamostat hydrochloride is synthesized in laboratory settings and is not found naturally in organisms. Its development is primarily driven by research institutions and pharmaceutical companies focused on drug discovery and development. The compound is available for research purposes from various chemical suppliers, including MedChemExpress and PubChem, which provide detailed information on its properties and applications .

Classification

Sucunamostat hydrochloride can be classified based on several criteria:

  • Chemical Classification: It is classified as a small molecule inhibitor.
  • Pharmacological Classification: It targets specific enzymes, potentially influencing pathways involved in disease processes.
  • Chemical Structure: It contains multiple functional groups, including amides and hydroxyls, contributing to its biological activity.
Synthesis Analysis

Methods

The synthesis of sucunamostat hydrochloride involves several steps that typically include the formation of key intermediates followed by functionalization to achieve the final product. While specific proprietary methods may vary among manufacturers, common synthetic pathways include:

  1. Formation of Key Intermediates: Initial reactions often involve the coupling of aromatic amines with appropriate carbonyl compounds to form amide linkages.
  2. Functionalization: Subsequent reactions may involve esterification or acylation to introduce hydroxyl or additional functional groups.
  3. Hydrochloride Salt Formation: The final step often includes the reaction with hydrochloric acid to form the hydrochloride salt, enhancing solubility and stability.

Technical details regarding specific reaction conditions (temperature, solvents, catalysts) are often proprietary but are critical for optimizing yield and purity.

Molecular Structure Analysis

Structure

The molecular structure of sucunamostat hydrochloride can be represented as follows:

  • Chemical Formula: C22H22N4O8C_{22}H_{22}N_{4}O_{8}
  • Molecular Weight: 446.43 g/mol
  • Structural Features:
    • Contains multiple rings and functional groups that confer its inhibitory properties.
    • The presence of nitrogen atoms indicates potential interactions with biological targets.

Data

The structural data can be visualized using molecular modeling software or databases such as PubChem, which provides three-dimensional representations and detailed bonding information .

Chemical Reactions Analysis

Reactions

Sucunamostat hydrochloride participates in various chemical reactions typical of small molecule inhibitors:

  1. Enzyme Inhibition: The compound likely interacts with specific enzyme active sites, leading to inhibition through competitive or non-competitive mechanisms.
  2. Hydrolysis: Under certain conditions, the compound may undergo hydrolysis, affecting its stability and bioavailability.

Technical details regarding reaction kinetics and mechanisms are essential for understanding its pharmacodynamics.

Mechanism of Action

Process

Sucunamostat hydrochloride exerts its biological effects through the inhibition of target enzymes involved in critical signaling pathways. The mechanism generally involves:

  1. Binding Affinity: The compound binds to the active site of target enzymes with high affinity, preventing substrate access.
  2. Alteration of Pathways: By inhibiting these enzymes, sucunamostat hydrochloride can modulate metabolic pathways that are implicated in disease states.

Data from pharmacological studies can provide insights into its efficacy and specificity against various targets.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in water and organic solvents, which enhances its bioavailability for research applications.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may require specific storage conditions (e.g., refrigeration).
  • pH Sensitivity: The compound's solubility may vary with pH, influencing its application in biological systems.

Relevant data regarding these properties are crucial for handling and application in scientific research.

Applications

Sucunamostat hydrochloride has several scientific uses primarily related to its role as an enzyme inhibitor:

  • Drug Development: Investigated for potential use in treating diseases where enzyme inhibition could provide therapeutic benefits.
  • Biochemical Research: Used in studies aimed at understanding enzyme functions and their roles in metabolic pathways.
  • Pharmacological Studies: Evaluated for safety and efficacy profiles in preclinical trials.

The ongoing research into sucunamostat hydrochloride underscores its potential significance in medicinal chemistry and pharmacology.

Enteropeptidase as a Therapeutic Target

Enteropeptidase in Protein Digestion and Metabolic Homeostasis

Enteropeptidase (also known as enterokinase) is a type II transmembrane serine protease anchored to the brush border membrane of the duodenal and jejunal mucosa. It serves as the master activator of pancreatic zymogens in the digestive cascade. Specifically, enteropeptidase cleaves trypsinogen at its highly conserved activation peptide (Asp-Asp-Asp-Asp-Lys) to generate active trypsin. This initial proteolytic event triggers the activation of downstream digestive enzymes, including chymotrypsinogen, proelastase, procarboxypeptidase, and prolipase. Consequently, enteropeptidase governs the efficiency of dietary protein breakdown into absorbable amino acids and peptides, positioning it as a critical regulator of nitrogen assimilation and metabolic homeostasis [6] [10].

Congenital deficiency of enteropeptidase in humans provides compelling evidence of its physiological significance. Affected individuals exhibit severe protein malabsorption, manifesting as diarrhea, failure to thrive, hypoproteinemia, and edema. These conditions necessitate lifelong pancreatic enzyme replacement therapy or dietary amino acid supplementation, underscoring enteropeptidase's non-redundant role in systemic protein metabolism [6].

Table 1: Key Biochemical Characteristics of Human Enteropeptidase

PropertyCharacteristic
ClassificationType II transmembrane serine protease
Gene SymbolTMPRSS15 (PRSS7)
Chromosomal Location21q21
Protein StructureHeterodimer: Heavy chain (784 amino acids) + Light chain (235 amino acids)
Catalytic TriadHistidine⁶⁰², Aspartate⁶⁴⁵, Serine⁸⁰¹ (light chain residues)
Glycosylation~57% carbohydrate content (acidic glycoprotein)
Molecular Weight~296,000 Da (purified human enzyme)

Sucunamostat hydrochloride (development codes: SCO-792, TAK-792) is a potent, orally bioavailable inhibitor of enteropeptidase. It exhibits reversible, slow-dissociation kinetics with half-maximal inhibitory concentration (IC₅₀) values of 5.4 nM for human enteropeptidase and 4.6 nM for rat enteropeptidase in vitro. Its mechanism involves competitive binding at the enzyme's active site, effectively blocking trypsinogen activation. Pharmacodynamic studies in rats demonstrate that Sucunamostat hydrochloride (10-30 mg/kg, oral administration) dose-dependently suppresses plasma elevations of branched-chain amino acids following an oral protein challenge, confirming in vivo target engagement and impaired protein digestion [2] [7] [10].

Pathophysiological Rationale for Enteropeptidase Inhibition

Inhibition of enteropeptidase extends beyond macronutrient malabsorption, influencing broader metabolic pathways and gut-derived hormonal responses. Preclinical studies in diet-induced obese (DIO) mice reveal that chronic administration of Sucunamostat hydrochloride induces significant body weight reduction, partially independent of reduced caloric intake. Pair-feeding experiments indicate that approximately 50% of the weight-loss effect is attributable to mechanisms beyond appetite suppression [3].

A key mechanism involves modulation of the gut microbiota and its metabolites. Sucunamostat hydrochloride treatment in DIO mice:

  • Decreases the relative abundance of the phylum Firmicutes (associated with energy harvest)
  • Increases the phylum Verrucomicrobia, specifically enriching Akkermansia muciniphila (a bacterium linked to improved metabolic parameters)
  • Elevates fecal concentrations of amino acids (reflecting impaired protein digestion)
  • Increases short-chain fatty acids (SCFAs) like propionate and secondary bile acids, which enhance gut barrier function and energy expenditure [3].

Furthermore, Sucunamostat hydrochloride influences enteroendocrine signaling. In microbiota-depleted mice, enteropeptidase inhibition elevates colonic proglucagon (Gcg) expression and circulating glucagon-like peptide-1 (GLP-1) levels. This increase in GLP-1 slows small intestinal transit via GLP-1 receptor activation—an effect reversed by GLP-1 receptor antagonism. Notably, supplementation with p-cresol, a microbial amino acid metabolite, normalizes intestinal transit by reducing colonic Gcg expression, highlighting the tripartite interaction between enteropeptidase inhibition, microbial metabolism, and gut hormone secretion [9].

Table 2: Metabolic Effects of Enteropeptidase Inhibition in Preclinical Models

Effect CategorySpecific Observations
Body Weight & IntakeSignificant reduction in body weight gain; Partial independence from reduced food intake (pair-feeding studies)
Gut MicrobiotaAkkermansia muciniphila; ↑ Verrucomicrobia/↓ Firmicutes ratio
Metabolite Changes↑ Fecal amino acids; ↑ Short-chain fatty acids (propionate); ↑ Secondary bile acids
Gut Hormones↑ Colonic Gcg expression; ↑ Circulating GLP-1 (in microbiota-depleted models)
Intestinal FunctionSlowed small intestinal transit (GLP-1 mediated)

These findings provide a robust pathophysiological rationale for targeting enteropeptidase in metabolic disorders, including obesity and type 2 diabetes mellitus. The compound's ability to simultaneously modulate nutrient digestion, microbial ecology, and enteroendocrine responses distinguishes it from conventional appetite suppressants or malabsorptive agents [3] [4] [9].

Comparative Analysis of Enteropeptidase versus Other Proteolytic Enzymes as Drug Targets

Enteropeptidase possesses unique attributes that enhance its therapeutic attractiveness compared to other proteolytic enzymes involved in digestion:

  • Anatomic Localization and Upstream Position: Unlike pancreatic proteases (e.g., trypsin, chymotrypsin) that function diffusely throughout the intestinal lumen, enteropeptidase is tethered specifically to the duodenal brush border. This confined expression limits off-target effects. Its role as the initiator of the proteolytic cascade provides leverage—inhibiting enteropeptidase disrupts the entire enzyme activation network downstream, including multiple proteases and lipases. Consequently, enteropeptidase inhibition achieves broader effects on macronutrient digestion with lower drug exposure than targeting individual downstream enzymes [6] [10].

  • Substrate Specificity and Catalytic Efficiency: Enteropeptidase exhibits exquisite selectivity for the trypsinogen activation sequence (Asp-Asp-Asp-Asp-Lys). Its catalytic efficiency (kcat/Km) for this sequence is >1000-fold higher than for other peptide bonds, minimizing unintended cleavage of non-target proteins. This contrasts with trypsin, which cleaves after basic residues (Lys/Arg) indiscriminately, increasing risks of off-target effects if inhibited systemically. Sucunamostat hydrochloride exploits this specificity by mimicking the tetra-aspartate motif, enabling potent inhibition (low nM IC₅₀) without significant cross-reactivity against related serine proteases like trypsin or renin [6] [10].

  • Therapeutic Validation via Natural Experiments: Human genetic deficiencies provide compelling validation. Congenital enteropeptidase deficiency causes protein malabsorption and a lean phenotype but no direct organ damage, suggesting that pharmacological inhibition may be physiologically manageable. Conversely, deficiencies in other proteases (e.g., pancreatic trypsinogen mutations) are associated with pancreatitis or malnutrition syndromes with greater morbidity, indicating less favorable risk-benefit profiles for therapeutic inhibition [6].

  • Comparative Drug Development Landscape: While dipeptidyl peptidase-4 (DPP-4) inhibitors (e.g., sitagliptin) target a protease to enhance incretin action, they influence peptide hormone degradation rather than macronutrient digestion. Alpha-glucosidase inhibitors (e.g., acarbose) delay carbohydrate absorption but have modest efficacy and gastrointestinal tolerability issues. Enteropeptidase inhibition offers a distinct mechanism simultaneously targeting protein assimilation and microbiota-dependent metabolic signaling, as evidenced by Sucunamostat hydrochloride's pleiotropic effects [3] [4].

Table 3: Enteropeptidase Compared to Other Proteolytic Enzyme Drug Targets

Target EnzymePrimary LocationTherapeutic IndicationAdvantages of Enteropeptidase Targeting
EnteropeptidaseDuodenal brush borderObesity, Type 2 DiabetesUpstream master switch; Confined expression; Microbiota modulation
TrypsinPancreas/Intestinal lumenPancreatitisDownstream effector; Redundant with other proteases; Inhibition risky
DPP-4Systemic (endothelial)Type 2 DiabetesNo effect on nutrient digestion; Limited weight loss efficacy
Alpha-GlucosidaseIntestinal brush borderType 2 DiabetesCarbohydrate-specific; High rates of flatulence/bloating

This comparative analysis underscores enteropeptidase’s strategic position as a therapeutic target. Sucunamostat hydrochloride exemplifies the translation of this rationale into a drug candidate, currently advancing through Phase II trials for obesity, type 2 diabetes mellitus, and chronic kidney disease [4] [6].

Properties

Product Name

Sucunamostat hydrochloride

IUPAC Name

(2S)-2-[[2-[(3S)-6-[4-(diaminomethylideneamino)benzoyl]oxy-2,3-dihydro-1-benzofuran-3-yl]acetyl]amino]butanedioic acid;hydrochloride

Molecular Formula

C22H23ClN4O8

Molecular Weight

506.9 g/mol

InChI

InChI=1S/C22H22N4O8.ClH/c23-22(24)25-13-3-1-11(2-4-13)21(32)34-14-5-6-15-12(10-33-17(15)8-14)7-18(27)26-16(20(30)31)9-19(28)29;/h1-6,8,12,16H,7,9-10H2,(H,26,27)(H,28,29)(H,30,31)(H4,23,24,25);1H/t12-,16+;/m1./s1

InChI Key

RGNMOWHTLJAMLJ-KKJWGQAZSA-N

Canonical SMILES

C1C(C2=C(O1)C=C(C=C2)OC(=O)C3=CC=C(C=C3)N=C(N)N)CC(=O)NC(CC(=O)O)C(=O)O.Cl

Isomeric SMILES

C1[C@H](C2=C(O1)C=C(C=C2)OC(=O)C3=CC=C(C=C3)N=C(N)N)CC(=O)N[C@@H](CC(=O)O)C(=O)O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.